molecular formula C7H6O4 B12882000 Acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)- CAS No. 31934-89-1

Acetic acid, 2-(4-methyl-5-oxo-2(5H)-furanylidene)-

Cat. No.: B12882000
CAS No.: 31934-89-1
M. Wt: 154.12 g/mol
InChI Key: HXXINAAENBITMD-HWKANZROSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid typically involves the condensation of 4-methyl-5-oxo-2-furaldehyde with acetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a one-pot multicomponent reaction, which is a more efficient and scalable method. This approach combines the starting materials in a single reaction vessel, reducing the need for multiple purification steps and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. Additionally, it may exert its effects by binding to enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-5-oxofuran-2(5H)-ylidene)acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

CAS No.

31934-89-1

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

(2E)-2-(4-methyl-5-oxofuran-2-ylidene)acetic acid

InChI

InChI=1S/C7H6O4/c1-4-2-5(3-6(8)9)11-7(4)10/h2-3H,1H3,(H,8,9)/b5-3+

InChI Key

HXXINAAENBITMD-HWKANZROSA-N

Isomeric SMILES

CC1=C/C(=C\C(=O)O)/OC1=O

Canonical SMILES

CC1=CC(=CC(=O)O)OC1=O

Origin of Product

United States

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